3-Cyclobutoxypropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

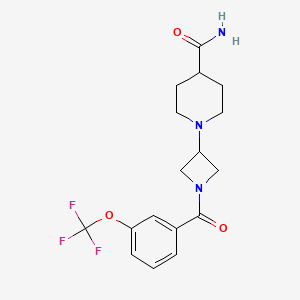

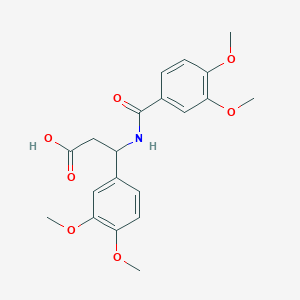

3-Cyclobutoxypropan-1-ol is a chemical compound with the molecular formula C7H14O2 and a molecular weight of 130.18 . It is used in scientific research and holds immense potential in various applications, from organic synthesis to drug discovery.

Molecular Structure Analysis

The molecular structure of 3-Cyclobutoxypropan-1-ol is represented by the InChI code1S/C7H14O2/c8-5-2-6-9-7-3-1-4-7/h7-8H,1-6H2 . This indicates the presence of a cyclobutoxy group attached to a propanol group. Physical And Chemical Properties Analysis

3-Cyclobutoxypropan-1-ol is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility are not specified in the available resources .Scientific Research Applications

Antimalarial Activity

3-Cyclobutoxypropan-1-ol, a component of various chemical compounds, has been studied for its potential antimalarial activity. D'hooghe et al. (2011) synthesized a range of compounds including 2-amino-3-arylpropan-1-ols, which showed moderate activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (D'hooghe et al., 2011). Similarly, D’hooghe et al. (2009) created novel syn-2-alkoxy-3-amino-3-arylpropan-1-ols with antimalarial properties, highlighting the relevance of such compounds in medical research (D’hooghe et al., 2009).

Antifungal Applications

Compounds derived from 3-Cyclobutoxypropan-1-ol have shown promising results in antifungal applications. Zambrano-Huerta et al. (2019) synthesized 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives that demonstrated high activity against Candida strains, suggesting their potential as antifungal agents (Zambrano-Huerta et al., 2019).

Pharmacological Enhancements

The interaction of 3-Cyclobutoxypropan-1-ol derivatives with other compounds can lead to enhanced pharmacological effects. For instance, Brusnikina et al. (2017) studied the effect of cyclodextrins on the aqueous solubility of a thiadiazole derivative, improving its potential as a treatment for Alzheimer’s disease (Brusnikina et al., 2017).

Drug Discovery

The structural properties of 3-Cyclobutoxypropan-1-ol and its derivatives play a crucial role in drug discovery. Studies like those conducted by Qamar et al. (2020) on SARS-CoV-2 3CLpro have utilized such compounds in the search for effective treatments against COVID-19 (Qamar et al., 2020).

Neuroprotection

Research has also explored the neuroprotective potential of 3-Cyclobutoxypropan-1-ol derivatives. Kim et al. (2010) investigated tiopronin, a derivative, in a Phase I clinical trial for its neuroprotective properties in aneurysmal subarachnoid hemorrhage (Kim et al., 2010).

Safety and Hazards

properties

IUPAC Name |

3-cyclobutyloxypropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-2-6-9-7-3-1-4-7/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQYIZMINVEICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutoxypropan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-4-oxo-N-phenyl-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/no-structure.png)

![Methyl 2-{[3-({2-[(4-chlorophenyl)sulfanyl]ethyl}amino)-3-oxopropyl]sulfanyl}benzenecarboxylate](/img/structure/B2438900.png)

![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2438907.png)

![Rac-2,2,2-trifluoro-N-[(2R,3R)-2-methylpiperidin-3-yl]acetamide](/img/structure/B2438909.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfinyl]ethanol](/img/structure/B2438910.png)

![Methyl {[6-amino-2-(4-chlorophenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2438911.png)

![2-(2-chlorophenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2438912.png)

![2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2438915.png)

![(3-fluoro-4-methoxyphenyl)((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2438918.png)